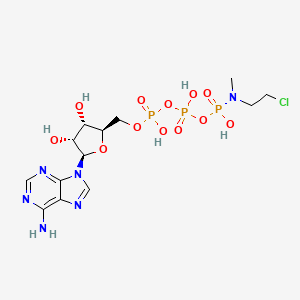
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide
描述
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphoryl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
属性
CAS 编号 |
90906-29-9 |
|---|---|
分子式 |
C13H22ClN6O12P3 |
分子量 |
582.72 g/mol |
IUPAC 名称 |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid |
InChI |
InChI=1S/C13H22ClN6O12P3/c1-19(3-2-14)33(23,24)31-35(27,28)32-34(25,26)29-4-7-9(21)10(22)13(30-7)20-6-18-8-11(15)16-5-17-12(8)20/h5-7,9-10,13,21-22H,2-4H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
AKGHJVKNYSFKIC-QYVSTXNMSA-N |
SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
手性 SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
同义词 |
adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide ATP gamma-(N-(2-chloroethyl)-N-methyl)amide CMA-ATP |
产品来源 |
United States |
准备方法
The synthesis of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the purine base and the subsequent addition of phosphoryl groups. Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a probe for investigating cellular processes and enzyme activities. In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is utilized in the production of pharmaceuticals and other high-value chemicals.
作用机制
The mechanism of action of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The precise molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Compared to other similar compounds, Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide stands out due to its unique combination of functional groups and structural features. Similar compounds include other nucleoside analogs and phosphorylated derivatives, which share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


